1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine typically involves the reaction of 2,3-dimethylphenol with 1-bromo-3-chloropropane to form 3-(2,3-dimethylphenoxy)propane. This intermediate is then reacted with piperazine under suitable conditions to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine undergoes various chemical reactions, including:
Scientific Research Applications
1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine has been extensively studied for its applications in various fields:
Mechanism of Action
The mechanism of action of 1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine can be compared with other similar compounds, such as:
Phenoxy acetamide derivatives: These compounds share a similar phenoxy group and have been studied for their pharmacological activities.
Diphenylethers: These compounds contain two benzene rings linked by an ether group and exhibit similar chemical properties.
Phenoxy derivatives: These compounds have a phenoxy group and are used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for research and industrial applications .
Properties
IUPAC Name |
1-[3-(2,3-dimethylphenoxy)propyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-13-5-3-6-15(14(13)2)18-12-4-9-17-10-7-16-8-11-17/h3,5-6,16H,4,7-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFCTCRRFNNDON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCN2CCNCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.